Bienvenue dans la boutique en ligne BenchChem!

7-bromo-5-fluoro-1H-quinazolin-4-one

Lipophilicity Drug design ADME prediction

7-Bromo-5-fluoro-1H-quinazolin-4-one delivers a strategic dual-handle advantage: C7-Br enables Pd-catalyzed Suzuki-Miyaura cross-coupling for kinase library synthesis, while C5-F modulates metabolic stability and provides a sensitive ¹⁹F NMR probe (detection at 10–100 µM). Unlike the 6-bromo isomer, this 7,5-regiochemistry preserves crystallographic phasing (f'' ≈ 1.5 e⁻) and matches the meta-substitution pattern of approved kinase inhibitors. LogP 2.15, single HBD, and Rule-of-Three compliance position it as an ideal fragment for FBDD. Pre-installed fluorine eliminates late-stage fluorination risks. ≥95% purity ensures SAR reproducibility.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
Cat. No. B8250451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-fluoro-1H-quinazolin-4-one
Molecular FormulaC8H4BrFN2O
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=NC2=O)F)Br
InChIInChI=1S/C8H4BrFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
InChIKeyRQRIMESFWBLDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-fluoro-1H-quinazolin-4-one (CAS 2101294-63-5): A Dual-Halogenated Quinazolinone Scaffold for Fragment-Based Design and Late-Stage Diversification


7-Bromo-5-fluoro-1H-quinazolin-4-one (CAS 2101294-63-5) belongs to the 4(3H)-quinazolinone class of nitrogen-fused heterocycles, a privileged scaffold in medicinal chemistry with documented utility across kinase inhibition, antimicrobial, and anti-inflammatory programs [1]. The compound features a strategically differentiated halogenation pattern—bromine at position 7 and fluorine at position 5 on the benzo-fused ring—yielding a molecular formula of C₈H₄BrFN₂O (MW 243.03 g/mol) . This specific regiochemistry positions the bromine atom as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the electron-withdrawing fluorine modulates ring electronics and metabolic stability, making it a synthetically enabling intermediate for generating focused libraries of kinase-targeted and CNS-penetrant candidates [2].

Why 7-Bromo-5-fluoro-1H-quinazolin-4-one Cannot Be Replaced by Other Halogenated Quinazolinones Without Quantitative Risk to SAR


Halogen-substituted quinazolinones are not functionally interchangeable; the position of bromine and fluorine on the bicyclic core dictates both reactivity in downstream cross-coupling chemistry and binding interactions with biological targets. Shifting the bromine atom from the 7-position to the 6-position alters the electronic character of the ring at the site of nucleophilic aromatic substitution, impacting reaction rates in Suzuki couplings critical for library synthesis [1]. Similarly, replacing the C4 carbonyl with an amino group changes the hydrogen-bonding pharmacophore from a donor–acceptor pair to a donor-only motif, fundamentally altering target engagement profiles . The presence of the fluorine at position 5 imparts a unique electronic effect—modulating the pKa of the N3 proton—that is absent in non-fluorinated or differently fluorinated analogs, affecting both solubility and passive permeability [2]. Even the addition of a simple methyl group at position 2 reduces LogP by approximately 0.65 units, substantially altering lipophilicity-driven properties such as logD, plasma protein binding, and CNS penetration potential.

Head-to-Head Comparative Evidence for 7-Bromo-5-fluoro-1H-quinazolin-4-one: Property Tables, Reactivity Metrics, and Physicochemical Benchmarks


LogP Comparison: 7-Br-5-F vs. 7-Br-5-F-2-Me Quinazolinone and 7-Br-5-F-Quinazoline

The target compound (7-bromo-5-fluoro-1H-quinazolin-4-one) exhibits a computed LogP of 2.15, as reported in the Fluorochem technical datasheet . The 2-methyl analog (7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one, CAS 2243516-66-5) has a computed XLogP3-AA of 1.5, according to PubChem data [1]. The deoxy analog (7-bromo-5-fluoroquinazoline, CAS 1210048-32-0) has a reported SlogP of 2.22 from the MMsINC database [2]. The 0.65 LogP unit difference between the target and the 2-methyl analog translates to an approximately 4.5-fold difference in predicted octanol-water partition coefficient.

Lipophilicity Drug design ADME prediction

Hydrogen Bond Donor Count: Differentiating 7-Br-5-F-Quinazolin-4-one from Its 4-Amino Analog for Fragment Library Design

7-Bromo-5-fluoro-1H-quinazolin-4-one possesses exactly one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3), as reported in the Fluorochem datasheet . In contrast, 7-bromo-5-fluoroquinazolin-4-amine (CAS 2947392-16-5) features an increased HBD count of 2 (two N–H donors from the 4-amino group) with HBA = 3, as listed on ChemicalBook . The 4-amino analog also exhibits a substantially higher predicted pKa (5.60 ± 0.10) compared to the quinazolinone form (predicted pKa of the N3 proton for quinazolin-4-ones is typically in the range of 8-10) [1]. This difference in donor count and basicity directly impacts compliance with fragment library design rules such as the Rule of Three (Ro3).

Fragment-based drug discovery Hydrogen bonding Pharmacophore design

Synthetic Accessibility via Photochemical and Conventional Routes: 7-Substituted Quinazolinones from 2,4-Difluorobenzoic Acid

The synthesis of 7-fluoroquinazolin-4(1H)-one, the direct precursor to the 7-bromo-5-fluoro target compound, has been established from 2,4-difluorobenzoic acid as reported by Nosova et al. (2007) [1]. In contrast, the 6-bromo-5-fluoroquinazolin-4(3H)-one positional isomer (CAS 2569245-87-8) typically requires 6-bromo-5-fluoroanthranilic acid as the starting material, a less commercially accessible precursor . The photochemical approach to fluorinated quinazolin-4-ones described by Buscemi et al. further offers a generalized method for accessing the 5-fluoro-substituted quinazolinone core without harsh halogenation steps, providing synthetic flexibility for late-stage bromination at position 7 [2]. The regioselectivity of electrophilic aromatic bromination on the 5-fluoroquinazolin-4-one scaffold favors the 7-position due to the directing effects of the fluorine and the carbonyl group.

Synthetic methodology Fluorinated heterocycles Building block synthesis

Chemical Reactivity at the C7 Bromine: Comparative Cross-Coupling Utility vs. 6-Bromo Isomer

The bromine atom at position 7 of the target compound is positioned para to the fluorine at C5 and meta to the N1 nitrogen, creating a distinct electronic environment for palladium-catalyzed cross-coupling reactions compared to the 6-bromo-5-fluoro isomer, where bromine is ortho to fluorine [1]. In the broader quinazolinone literature, the 7-position bromine has been successfully employed in the synthesis of CB30865 (a quinazolin-4-one antitumor agent with W1L2 IC₅₀ = 2.8 ± 0.50 nM), where a 7-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl moiety serves as a key intermediate for further elaboration via propargylamine coupling [2]. The electron-withdrawing effect of the fluorine at C5 reduces electron density at C7, which can accelerate oxidative addition in cross-coupling while also potentially attenuating undesired debromination side reactions common in 6-bromo analogs under reductive coupling conditions [3].

Cross-coupling Suzuki-Miyaura Late-stage functionalization Medicinal chemistry

Fluorine-19 NMR Probe Utility: Dual Heteroatom Labeling for Fragment Screening by ¹⁹F NMR

The target compound contains a single fluorine atom at position 5, making it directly applicable as a ¹⁹F NMR probe in fragment-based drug discovery (FBDD) campaigns. Fluorine-labeled fragment libraries have become an established methodology, with approximately 20% of known drug compounds containing at least one fluorine atom, and ¹⁹F NMR offering higher hit probability and reduced screening requirements compared to traditional ¹H-based methods . In contrast, the 6-bromo-5-fluoro isomer (CAS 2569245-87-8) has been explored primarily for antifungal activity rather than as a fragment screening probe, while the non-fluorinated 7-bromoquinazolin-4(3H)-one lacks the ¹⁹F handle entirely [1]. The simultaneous presence of bromine further enables anomalous scattering in X-ray crystallography for unambiguous fragment pose determination, a dual-labeling advantage not available with mono-halogenated analogs [2].

19F NMR Fragment-based screening Protein-observed NMR Biophysical methods

7-Bromo-5-fluoro-1H-quinazolin-4-one: High-Impact Application Scenarios for Medicinal Chemistry and Chemical Biology Procurement


Fragment-Based Lead Generation: Dual-Mode Hit Identification and Validation

For fragment-based drug discovery programs targeting kinases, bromodomains, or protein-protein interaction interfaces, 7-bromo-5-fluoro-1H-quinazolin-4-one serves as an ideal fragment library component. Its single fluorine atom enables primary hit detection via ligand-observed ¹⁹F NMR at concentrations as low as 10–100 µM, while the bromine atom provides a strong anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα) for unambiguous crystallographic binding-mode determination . The LogP of 2.15 positions it within optimal fragment-like property space (Rule of Three: MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), and the single HBD limits excessive polarity that could compromise passive permeability in cellular follow-up assays . This dual-detection capability is not available from the 6-bromo positional isomer or the non-fluorinated 7-bromo analog, which lack the ¹⁹F NMR handle.

Kinase Inhibitor Library Synthesis via C7 Suzuki Diversification

The 7-bromo substituent serves as a versatile exit vector for generating focused quinazolinone libraries targeting the ATP-binding pocket of kinases. The para relationship between C7-bromine and C5-fluorine creates a favorable electronic environment for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling, while the fluorine atom simultaneously mimics the meta-substituent pattern found in approved quinazoline-based kinase inhibitors such as gefitinib and erlotinib . The precedent of CB30865, a 7-bromoquinazolinone derivative exhibiting W1L2 IC₅₀ = 2.8 nM, demonstrates that the 7-position is a productive site for generating highly potent anticancer agents through palladium-catalyzed diversification . Procurement of this specific isomer with documented purity ≥95% (as verified by Fluorochem and Leyan suppliers) ensures reproducibility in parallel synthesis workflows where positional isomer contamination could confound SAR interpretation [1].

Metabolic Stability Optimization of Dihydroquinazoline Leads via Fluorine Bioisostere Strategy

Building on the demonstrated bioisosteric replacement strategy reported by Kim et al. (2017), where fluoro-substituted 3,4-dihydroquinazoline derivatives achieved approximately 2-fold improvement in liver microsomal stability compared to the non-fluorinated lead KYS05090S , the 5-fluoro substitution in the target compound is pre-installed to confer metabolic stability advantages. The electron-withdrawing effect of fluorine at C5 reduces the electron density of the aromatic ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism at adjacent positions. Researchers developing Cav3.2 calcium channel blockers or cytotoxic dihydroquinazolines can use this compound as a direct precursor, bypassing the need for late-stage fluorination and eliminating the risk of generating regioisomeric mixtures that complicate biological interpretation .

Chemical Biology Probe Development with Orthogonal Detection Modalities

For chemical biology programs requiring target engagement verification through multiple orthogonal techniques, the bromine atom at C7 provides a convenient mass tag (characteristic ¹:¹ isotopic pattern at M and M+2) for LC-MS/MS-based detection, while the fluorine enables ¹⁹F NMR-based competition experiments. This dual readout capability is particularly valuable in cellular thermal shift assays (CETSA) and photoaffinity labeling studies, where the bromine atom can also serve as a photo-labile handle for covalent probe development . The predicted pKa of the quinazolinone N3 proton (>8) ensures that the compound remains predominantly neutral at physiological pH, facilitating passive cellular uptake for intracellular target engagement studies, in contrast to the 4-amino analog (pKa ~5.6) which would be partially protonated and less membrane-permeable .

Quote Request

Request a Quote for 7-bromo-5-fluoro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.